3,3'-Dithiobis(4-aminobenzoic acid)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dithiobis(4-aminobenzoic acid) typically involves the reaction of 4-aminobenzoic acid with a disulfide compound under specific conditions. One common method includes the use of 2-amino-5-carboxyphenyl disulfide as a precursor . The reaction is carried out in the presence of a suitable solvent and catalyst, often under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of 3,3’-Dithiobis(4-aminobenzoic acid) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
3,3’-Dithiobis(4-aminobenzoic acid) undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Electrophiles like acyl chlorides and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Regeneration of thiol groups.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3,3’-Dithiobis(4-aminobenzoic acid) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of protein structures and functions due to its ability to form disulfide bonds.
Medicine: Investigated for its potential therapeutic applications, including as an antioxidant and in drug delivery systems.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 3,3’-Dithiobis(4-aminobenzoic acid) involves its ability to form and break disulfide bonds. This property is crucial in various biochemical processes, including protein folding and stabilization. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds, which are essential for maintaining protein structure and function .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-hydroxybenzoic acid: Similar structure but lacks the disulfide linkage.
3,3’-Dithiobis(4-hydroxybenzoic acid): Contains hydroxyl groups instead of amino groups.
4,4’-Diamino-3,3’-disulfandiyl-di-benzoic acid: Similar disulfide linkage but different substitution pattern
Uniqueness
3,3’-Dithiobis(4-aminobenzoic acid) is unique due to its combination of thiol and amino groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
4-amino-3-[(2-amino-5-carboxyphenyl)disulfanyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S2/c15-9-3-1-7(13(17)18)5-11(9)21-22-12-6-8(14(19)20)2-4-10(12)16/h1-6H,15-16H2,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRRJHFHSIBHDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)SSC2=C(C=CC(=C2)C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00581400 | |
Record name | 3,3'-Disulfanediylbis(4-aminobenzoic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00581400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102449-89-8 | |
Record name | 3,3'-Disulfanediylbis(4-aminobenzoic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00581400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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